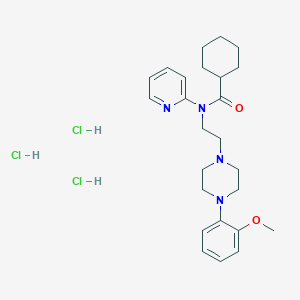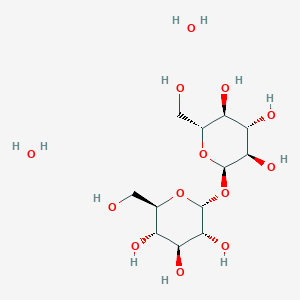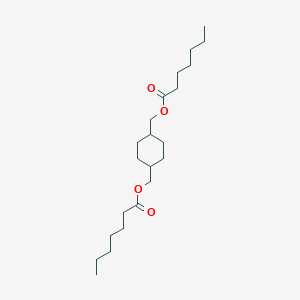
Heptanoic acid, 1,4-cyclohexanediylbis(methylene) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptanoic acid, 1,4-cyclohexanediylbis(methylene) ester, also known as BMH, is a chemical compound that is widely used in various scientific research applications. This compound is a colorless liquid that has a molecular weight of 284.42 g/mol and a boiling point of 230-232°C. BMH is a versatile compound that has been used in several research studies due to its unique properties and characteristics.
Mecanismo De Acción
Heptanoic acid, 1,4-cyclohexanediylbis(methylene) ester works by forming covalent bonds between proteins or other biomolecules. The cross-linking of proteins or biomolecules by Heptanoic acid, 1,4-cyclohexanediylbis(methylene) ester helps to stabilize the structure of these molecules and can also alter their function. Heptanoic acid, 1,4-cyclohexanediylbis(methylene) ester can also be used to introduce specific functional groups into proteins or biomolecules, which can be used to study their function or to develop new drug delivery systems.
Efectos Bioquímicos Y Fisiológicos
Heptanoic acid, 1,4-cyclohexanediylbis(methylene) ester has been shown to have several biochemical and physiological effects. Heptanoic acid, 1,4-cyclohexanediylbis(methylene) ester has been shown to increase the stability of proteins and other biomolecules, which can improve their function. Heptanoic acid, 1,4-cyclohexanediylbis(methylene) ester has also been shown to alter the activity of enzymes and other proteins, which can be used to study the function of these molecules. Heptanoic acid, 1,4-cyclohexanediylbis(methylene) ester has also been used to study the effects of protein-protein interactions and to develop new drug delivery systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Heptanoic acid, 1,4-cyclohexanediylbis(methylene) ester in lab experiments is its ability to cross-link proteins and other biomolecules. This property makes Heptanoic acid, 1,4-cyclohexanediylbis(methylene) ester a valuable tool for studying the structure and function of these molecules. However, Heptanoic acid, 1,4-cyclohexanediylbis(methylene) ester can also have some limitations in lab experiments. Heptanoic acid, 1,4-cyclohexanediylbis(methylene) ester can be toxic to cells at high concentrations and can also interfere with the activity of some enzymes and other proteins.
Direcciones Futuras
There are several future directions for the use of Heptanoic acid, 1,4-cyclohexanediylbis(methylene) ester in scientific research. One potential direction is the development of new drug delivery systems using Heptanoic acid, 1,4-cyclohexanediylbis(methylene) ester. Heptanoic acid, 1,4-cyclohexanediylbis(methylene) ester can be used to introduce specific functional groups into proteins or biomolecules, which can be used to target specific cells or tissues in the body. Another potential direction is the use of Heptanoic acid, 1,4-cyclohexanediylbis(methylene) ester in the development of new biomaterials. Heptanoic acid, 1,4-cyclohexanediylbis(methylene) ester can be used to cross-link polymers and other materials to create new materials with unique properties and characteristics. Overall, Heptanoic acid, 1,4-cyclohexanediylbis(methylene) ester is a versatile compound that has many potential applications in scientific research.
Métodos De Síntesis
The synthesis of Heptanoic acid, 1,4-cyclohexanediylbis(methylene) ester can be achieved by reacting heptanoic acid with 1,4-cyclohexanedimethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, and the resulting product is purified by distillation to obtain pure Heptanoic acid, 1,4-cyclohexanediylbis(methylene) ester.
Aplicaciones Científicas De Investigación
Heptanoic acid, 1,4-cyclohexanediylbis(methylene) ester has been widely used in scientific research applications due to its unique properties and characteristics. One of the most common applications of Heptanoic acid, 1,4-cyclohexanediylbis(methylene) ester is in the field of protein cross-linking. Heptanoic acid, 1,4-cyclohexanediylbis(methylene) ester is used to cross-link proteins to study protein-protein interactions and protein structure. Heptanoic acid, 1,4-cyclohexanediylbis(methylene) ester has also been used in the study of DNA-protein interactions and the development of new drug delivery systems.
Propiedades
Número CAS |
125537-14-6 |
|---|---|
Nombre del producto |
Heptanoic acid, 1,4-cyclohexanediylbis(methylene) ester |
Fórmula molecular |
C22H40O4 |
Peso molecular |
368.5 g/mol |
Nombre IUPAC |
[4-(heptanoyloxymethyl)cyclohexyl]methyl heptanoate |
InChI |
InChI=1S/C22H40O4/c1-3-5-7-9-11-21(23)25-17-19-13-15-20(16-14-19)18-26-22(24)12-10-8-6-4-2/h19-20H,3-18H2,1-2H3 |
Clave InChI |
MHUFBTKJDDDEBA-UHFFFAOYSA-N |
SMILES |
CCCCCCC(=O)OCC1CCC(CC1)COC(=O)CCCCCC |
SMILES canónico |
CCCCCCC(=O)OCC1CCC(CC1)COC(=O)CCCCCC |
Otros números CAS |
125537-14-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



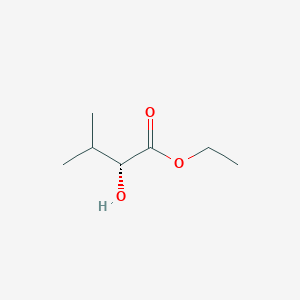
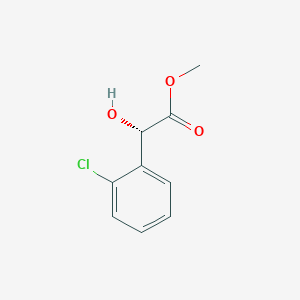
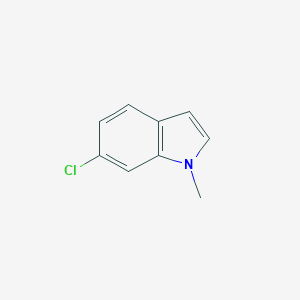
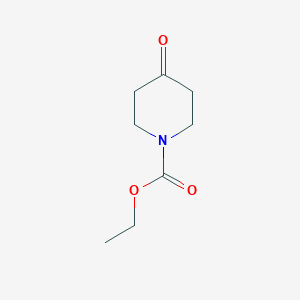
![2-[p-Cyanophenyl]-5-chlorobenzimidazole](/img/structure/B142579.png)

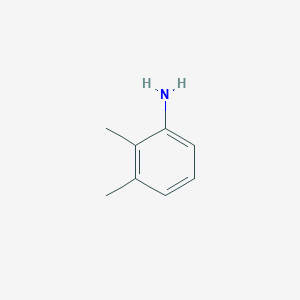
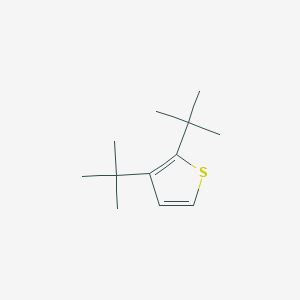
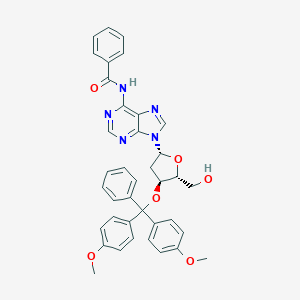
![Propanamide, 2-[[[4-[(3-fluorophenyl)methoxy]phenyl]methyl]amino]-](/img/structure/B142590.png)
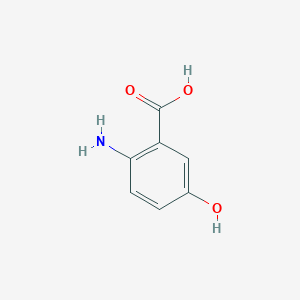
![2-Furanmethanamine,4-fluorotetrahydro-N,N,5-trimethyl-,[2R-(2alpha,4beta,5beta)]-](/img/structure/B142593.png)
